molecular formula C20H36ClN B1143423 METHYLDODECYLBENZYL TRIMETHYL AMMONIUM CHLORIDE CAS No. 1399-80-0

METHYLDODECYLBENZYL TRIMETHYL AMMONIUM CHLORIDE

Cat. No.: B1143423
CAS No.: 1399-80-0
M. Wt: 325.95954
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyldodecylbenzyl trimethyl ammonium chloride can be synthesized through the quaternization of dodecylbenzyl chloride with trimethylamine. The reaction typically occurs in an organic solvent such as ethanol or isopropanol under reflux conditions. The reaction is as follows:

C12H25C6H4CH2Cl+(CH3)3NC12H25C6H4CH2N(CH3)3Cl\text{C}_{12}\text{H}_{25}\text{C}_6\text{H}_4\text{CH}_2\text{Cl} + \text{(CH}_3\text{)}_3\text{N} \rightarrow \text{C}_{12}\text{H}_{25}\text{C}_6\text{H}_4\text{CH}_2\text{N(CH}_3\text{)}_3\text{Cl} C12​H25​C6​H4​CH2​Cl+(CH3​)3​N→C12​H25​C6​H4​CH2​N(CH3​)3​Cl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyldodecylbenzyl trimethyl ammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions.

Common Reagents and Conditions

    Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions (OH⁻) or halide ions (Cl⁻, Br⁻).

    Ion-Exchange Reactions: These reactions typically occur in aqueous solutions where the compound can exchange its chloride ion with other anions.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, substitution with hydroxide ions would yield methyldodecylbenzyl trimethyl ammonium hydroxide.

Scientific Research Applications

Methyldodecylbenzyl trimethyl ammonium chloride has a wide range of applications in scientific research:

Mechanism of Action

The antimicrobial action of methyldodecylbenzyl trimethyl ammonium chloride is primarily due to its ability to disrupt microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of bacteria, fungi, and viruses .

Comparison with Similar Compounds

Similar Compounds

  • Cetyltrimethylammonium chloride
  • Dodecyltrimethylammonium chloride
  • Hexadecyltrimethylammonium chloride

Uniqueness

Methyldodecylbenzyl trimethyl ammonium chloride is unique due to its specific alkyl chain length and benzyl group, which confer distinct physicochemical properties and antimicrobial efficacy. Compared to similar compounds, it offers a balanced combination of hydrophobic and hydrophilic characteristics, making it versatile for various applications .

Properties

CAS No.

1399-80-0

Molecular Formula

C20H36ClN

Molecular Weight

325.95954

Origin of Product

United States

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